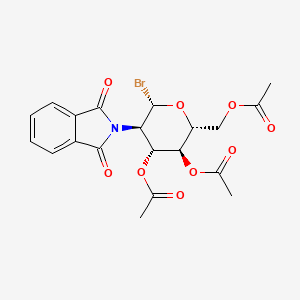
2-Deoxy-2-phthalimido-3,4,6-tri-O-acetyl-|A-D-glucopyranosyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is a synthetic carbohydrate derivative. It is commonly used as an intermediate in the synthesis of various glycosylated compounds. This compound is characterized by the presence of acetyl groups at the 3, 4, and 6 positions, a phthalimido group at the 2 position, and a bromide at the anomeric carbon of the D-glucopyranosyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Phthalimido Group: The hydroxyl group at position 2 is converted to a phthalimido group by reacting with phthalic anhydride in the presence of a base like sodium acetate.
Formation of Bromide: The anomeric hydroxyl group is converted to a bromide by treating the compound with hydrogen bromide in acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide at the anomeric position can be substituted by various nucleophiles such as alcohols, thiols, and amines to form glycosidic bonds.
Deprotection: The acetyl and phthalimido groups can be removed under acidic or basic conditions to yield the free sugar or its derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, thiols, and amines, often in the presence of a base like triethylamine.
Deprotection: Acetyl groups are typically removed using sodium methoxide in methanol, while phthalimido groups are removed using hydrazine hydrate.
Major Products
Glycosides: Formed by nucleophilic substitution reactions.
Free Sugars: Obtained by deprotection of acetyl and phthalimido groups.
Scientific Research Applications
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Biology: In the study of glycosylation processes and the development of glycosylated biomolecules.
Medicine: For the synthesis of glycosylated drugs and prodrugs.
Industry: In the production of glycosylated materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide involves its ability to act as a glycosyl donor in nucleophilic substitution reactions. The bromide at the anomeric position is highly reactive and can be readily displaced by nucleophiles, leading to the formation of glycosidic bonds. This property makes it a valuable intermediate in the synthesis of glycosylated compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-glucose
- Benzyl 2-deoxy-2-phthalimido-3,4,6-tri-O-acetyl-β-D-glucopyranoside
Uniqueness
3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranosyl bromide is unique due to the presence of the bromide group at the anomeric position, which makes it highly reactive and suitable for nucleophilic substitution reactions. This reactivity distinguishes it from similar compounds that may have different leaving groups or protective groups.
Properties
Molecular Formula |
C20H20BrNO9 |
|---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bromo-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H20BrNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1 |
InChI Key |
GRDUQQNEXMJRRS-DUQPFJRNSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Br)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















